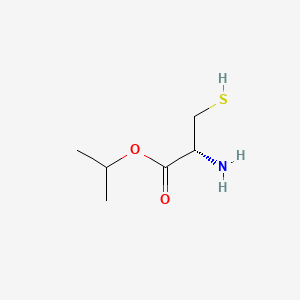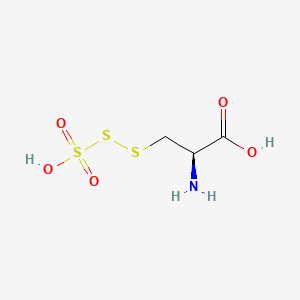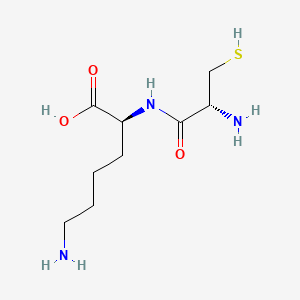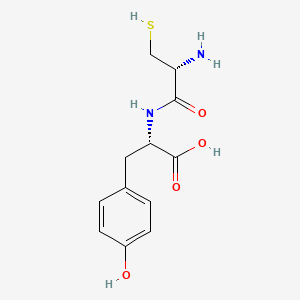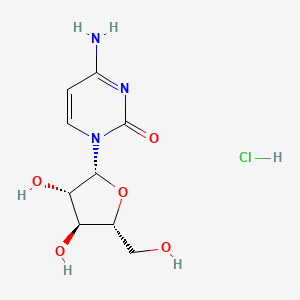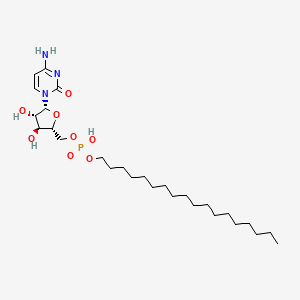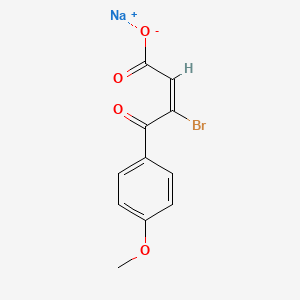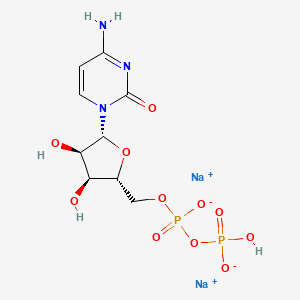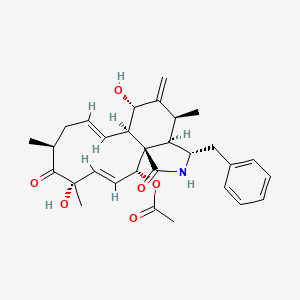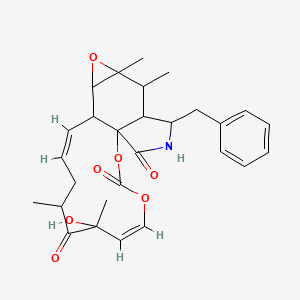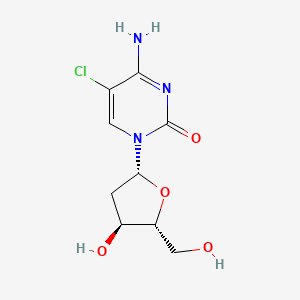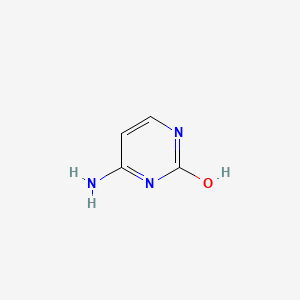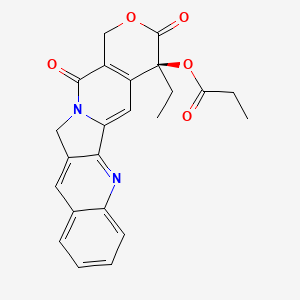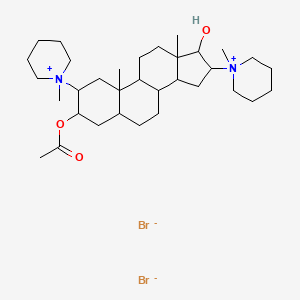
Dacuronium Bromide
説明
Dacuronium Bromide, also known as Rocuronium Bromide, is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation .
Synthesis Analysis
The synthesis of Dacuronium Bromide involves several steps. The process starts with a starting compound, which is combined with a water miscible organic solvent to obtain a suspension. This suspension is stirred at a temperature of about 60° C to about 80° C to obtain a solution. A reducing agent is added to the solution at a temperature of about -15° C to about 10° C to obtain a mixture. The mixture is stirred at a temperature of about 20° C to about 24° C. The resulting compound is then combined with morpholine and at least one acid catalyst. The suspension is stirred at a temperature of about 100° C to about reflux for about 24 hours to about 48 hours. The resulting compound is then combined with a polar organic solvent, and at least one acetylating reagent with at least one base to obtain a mixture. Finally, the mixture is combined with a polar aprotic organic solvent, allyl bromide, and at least one inorganic base to obtain Dacuronium Bromide .Molecular Structure Analysis
The molecular structure of Dacuronium Bromide has been determined by single-crystal X-ray diffraction analysis . The molecular formula is C32H53BrN2O4 .Chemical Reactions Analysis
Dacuronium Bromide is a nondepolarizing neuromuscular blocking agent. It acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .Physical And Chemical Properties Analysis
Dacuronium Bromide has a molecular weight of 609.68. It is generally stored as a powder at -20°C for up to 3 years or in solvent at -80°C for up to 6 months .科学的研究の応用
Neuromuscular Research Applications
One significant area of research involves the study of neuromuscular blocking agents like Dacuronium Bromide. Khuenl-Brady Ks (1993) reviewed Rocuronium Bromide, a related compound, highlighting its rapid onset and suitability for intubation, shedding light on the pharmacodynamics and potential comparative studies with Dacuronium Bromide in neuromuscular blockade research Khuenl-Brady Ks (1993).
Water Treatment Applications
J. K. Edzwald (2010) discussed dissolved air flotation (DAF) in water treatment, a process where Dacuronium Bromide could potentially be studied for its effects on flocculation and water purification processes J. K. Edzwald (2010).
Environmental Science Research
In environmental science, the role of bromide ions, which are part of the Dacuronium Bromide molecule, in the marine boundary layer and their impact on atmospheric chemistry has been critically reviewed by R. Sander et al. (2003), indicating a potential research interest in understanding the environmental implications of bromide-containing compounds like Dacuronium Bromide R. Sander et al. (2003).
Electrochemical Water Treatment
J. Radjenovic and D. Sedlak (2015) explored electrochemical processes for water treatment, highlighting the need for research into compounds that can improve the efficiency and safety of such treatments. Dacuronium Bromide's properties could be of interest in this context, especially regarding its electrochemical behavior and potential byproduct formation J. Radjenovic and D. Sedlak (2015).
将来の方向性
Dacuronium Bromide is currently used as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation . Future research may focus on optimizing the reversal of neuromuscular blockade in specific patient populations, such as older adults . Additionally, the development of new agents to reverse the action of Dacuronium Bromide, such as Sugammadex, is an area of ongoing research .
特性
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKULMJPMHYWKC-GMMLHHOXSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dacuronium Bromide | |
CAS RN |
27115-86-2 | |
| Record name | Dacuronium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacuronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33482245B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



